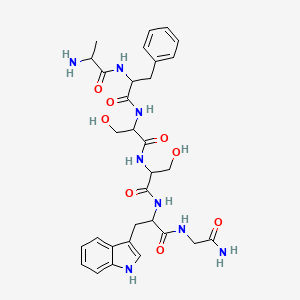![molecular formula C18H26N2O6 B12108603 (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a complex organic compound with a specific stereochemistry This compound is characterized by the presence of a methoxyphenyl group, a propanoic acid moiety, and a tert-butyl carbamate group
准备方法
合成路线和反应条件
(2S)-3-(4-甲氧基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸 的合成通常涉及多个步骤。一种常见的方案是使用肽偶联反应,其中氨基酸衍生物使用诸如碳二亚胺(例如,DCC)和偶联添加剂(例如,HOBt)的试剂偶联。反应条件通常包括二氯甲烷或二甲基甲酰胺等无水溶剂,反应在惰性气氛下进行以防止氧化。
工业生产方法
这种化合物的工业生产可能涉及自动肽合成仪,这允许精确控制反应条件并使用保护基团以确保正确的立体化学。固相肽合成 (SPPS) 技术的使用也可以用于促进这种化合物的更大规模生产。
化学反应分析
反应类型
(2S)-3-(4-甲氧基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸 可以进行各种化学反应,包括:
氧化: 甲氧基苯基基团可以被氧化形成相应的醌。
还原: 羰基可以使用诸如氢化铝锂之类的还原剂还原为醇。
取代: 甲氧基可以通过亲电芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 诸如高锰酸钾或三氧化铬之类的试剂在酸性条件下。
还原: 氢化铝锂或硼氢化钠在无水溶剂中。
取代: 诸如胺或硫醇之类的亲核试剂在诸如氢化钠之类的碱存在下。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,甲氧基苯基基团的氧化可以产生醌,而羰基的还原可以产生醇。
科学研究应用
(2S)-3-(4-甲氧基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸 在科学研究中有几种应用:
化学: 用作合成复杂有机分子和肽的构建块。
生物学: 研究其与生物大分子的潜在相互作用及其在酶抑制中的作用。
医学: 研究其潜在的治疗作用以及作为药物开发中的先导化合物。
工业: 用于生产药物以及作为化学制造中的中间体。
作用机制
(2S)-3-(4-甲氧基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸 的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。甲氧基苯基基团的存在以及分子的立体化学在其结合亲和力和特异性中起着至关重要的作用。所涉及的途径可能包括抑制酶活性或调节受体信号传导。
相似化合物的比较
类似化合物
- (2S)-3-(4-羟基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸
- (2S)-3-(4-氯苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸
独特性
(2S)-3-(4-甲氧基苯基)-2-[[(2S)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酰基]氨基]丙酸 的独特性在于其特定的官能团和立体化学,赋予了其独特的化学和生物学特性。与类似化合物相比,甲氧基可以影响化合物的反应性和与生物靶标的相互作用。
属性
分子式 |
C18H26N2O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23) |
InChI 键 |
TVRPTAPOAKAWLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
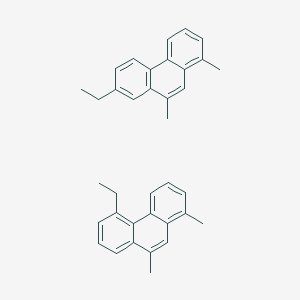
amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)
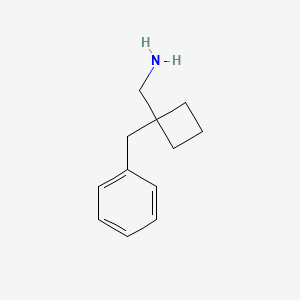
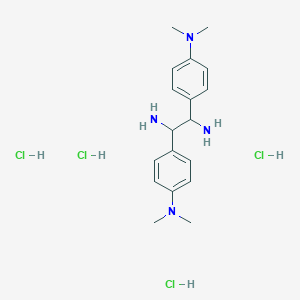


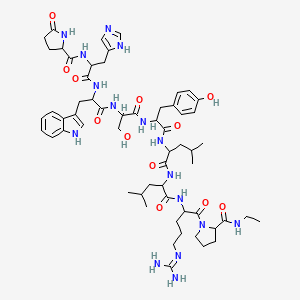
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

